LY309887

描述

属性

IUPAC Name |

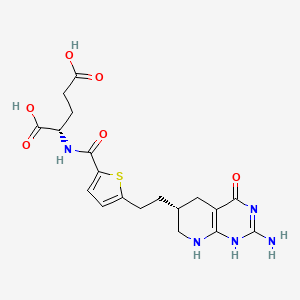

(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O6S/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCXGHHHNACOGE-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127228-54-0 | |

| Record name | LY-309887 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127228540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-309887 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA350X0B4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of LY309887 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY309887 is a potent, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By selectively targeting GARFT, this compound effectively depletes the intracellular pool of purine nucleotides, leading to a cascade of events that culminate in the inhibition of cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing the affected signaling pathways, presenting quantitative data on its efficacy, and outlining key experimental protocols for its study.

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

This compound, chemically known as 6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid, functions as a competitive inhibitor of GARFT.[1] This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial step in the synthesis of purines, which are essential building blocks for DNA and RNA.[2] Inhibition of GARFT by this compound leads to a rapid and sustained depletion of intracellular purine nucleotides, thereby disrupting DNA replication, RNA synthesis, and other vital cellular processes that are highly dependent on a steady supply of these molecules.[2]

A key aspect of this compound's activity is its intracellular activation through polyglutamylation, a process mediated by the enzyme folylpolyglutamate synthetase (FPGS).[1] The addition of glutamate residues enhances the intracellular retention and inhibitory potency of this compound against GARFT.[1] Compared to its predecessor, lometrexol, this compound exhibits a lower rate of polyglutamylation, which may contribute to its distinct pharmacokinetic and toxicity profile.[1]

Downstream Signaling Consequences of Purine Depletion

The inhibition of GARFT and subsequent purine nucleotide depletion by this compound triggers a series of downstream cellular events:

-

ATP Depletion and Energy Stress: A primary consequence of blocked purine synthesis is a significant reduction in cellular adenosine triphosphate (ATP) levels.[2][3] This energy depletion has been shown to correlate directly with the growth inhibitory and cytotoxic effects of this compound in various human tumor cell lines.[2][3]

-

Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest, preventing cancer cells from progressing through the S phase of the cell cycle.[4] Unlike some other antifolates that cause synchronization at the G1/S interface followed by apoptosis, GARFT inhibitors like this compound lead to a more static cell cycle distribution with cells maintaining intact membranes for extended periods.[4]

-

Stimulation of the Serine Synthesis Pathway and Altered Cell Migration: Recent studies have revealed a metabolic rewiring in response to purine depletion. Cancer cells compensate by shunting glycolytic carbon into the de novo serine synthesis pathway.[1] This increase in serine synthesis has been linked to the induction of an epithelial-mesenchymal transition (EMT) program and an unexpected stimulation of cell migration.[1]

-

Activation of Stress Response Pathways: Nucleotide stress, including purine depletion, is known to activate broader cellular stress signaling cascades. While not yet fully elucidated for this compound specifically, this can involve the activation of kinases such as AMP-activated protein kinase (AMPK) in response to low energy status and the ATR-CHK1 signaling pathway in response to replication stress.

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data regarding the inhibitory and cytotoxic potency of this compound.

| Parameter | Value | Target/Cell Line | Reference |

| Ki (Inhibition Constant) | 6.5 nM | GARFT | [1] |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Leukemia | 9.9 | [1] |

| MCF7 | Breast Cancer | 5.6 - 8.1 | [2][3] |

| GC3 | Colon Cancer | 5.6 - 8.1 | [2][3] |

| COR-L23 | Lung Cancer | 36 - 55 | [2][3] |

| T-47D | Breast Cancer | 36 - 55 | [2][3] |

| A549 | Lung Cancer | 36 - 55 | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's mechanism of action. Below are outlines for key experimental procedures.

GARFT Enzyme Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of GARFT by monitoring the production of 5,8-dideaza-tetrahydrofolate.

Materials:

-

Purified human GARFTase enzyme

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

-

0.1 M HEPES buffer (pH 7.5)

-

UV-transparent 96-well plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Reagent Mix: In each well of a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer.

-

Add Inhibitor: Add varying concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C.

-

Initiate Reaction: Start the reaction by adding 150 µL of 20 nM purified human GARFTase to each well. For a blank, add 150 µL of buffer without the enzyme.

-

Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of GARFT inhibition for each this compound concentration relative to the no-inhibitor control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effects of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (DNase-free)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and suspension cells. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. Incubate at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on single cells and acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Quantification of Intracellular this compound Polyglutamates by HPLC-MS/MS

This method allows for the measurement of this compound and its polyglutamated forms within cancer cells.

Materials:

-

This compound-treated cancer cells

-

Extraction buffer (e.g., 80:20 acetonitrile/water with antioxidants)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phases (e.g., water and acetonitrile with formic acid)

Procedure:

-

Cell Extraction: After treatment with this compound, harvest the cells and wash with PBS. Lyse the cells in extraction buffer to release intracellular contents.

-

Sample Preparation: Centrifuge the cell lysate to pellet debris. Collect the supernatant containing the analytes.

-

HPLC Separation: Inject the supernatant onto the HPLC system. Use a gradient elution to separate this compound and its various polyglutamated forms based on their retention times.

-

MS/MS Detection: As the analytes elute from the HPLC column, introduce them into the mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify the parent drug and its polyglutamates based on their unique mass-to-charge ratios.

-

Data Analysis: Generate standard curves using known concentrations of this compound and its polyglutamate standards. Quantify the intracellular concentrations in the cell extracts by comparing their peak areas to the standard curves.

Visualizations of Pathways and Workflows

Caption: Core mechanism of this compound action in cancer cells.

Caption: Downstream signaling effects of this compound-induced purine depletion.

Caption: Workflow for analyzing cell cycle effects of this compound.

Conclusion

This compound represents a targeted therapeutic approach that exploits the reliance of cancer cells on de novo purine synthesis. Its primary mechanism of action, the inhibition of GARFT, leads to a cascade of downstream events including ATP depletion, cell cycle arrest, and metabolic reprogramming. A thorough understanding of these intricate mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimal clinical application of this compound and other GARFT inhibitors in oncology. This guide provides a foundational resource for researchers and drug development professionals working to advance cancer therapeutics.

References

- 1. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

LY309887: A Second-Generation Antifolate Inhibitor of Purine Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY309887 is a potent, second-generation antifolate antimetabolite that selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By disrupting the synthesis of purines, essential components of DNA and RNA, this compound exhibits broad-spectrum antitumor activity.[1] Developed as an alternative to the first-generation GARFT inhibitor lometrexol, this compound was designed to have a more favorable pharmacological and toxicological profile.[1] This document provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical evaluation of this compound.

Introduction

Antimetabolites are a class of anticancer drugs that interfere with the synthesis of nucleic acids, thereby inhibiting cell division and tumor growth.[3] Folate antagonists, or antifolates, specifically target folate-dependent enzymes.[3][4] this compound, chemically known as 6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid, is a specific inhibitor of GARFT, a critical enzyme in the pathway that produces purines.[1] This targeted action blocks the formation of purine nucleotides, leading to cell death in rapidly proliferating cancer cells.[1][3] Preclinical studies have demonstrated its efficacy in various tumor models, and it has undergone Phase I clinical evaluation.[1][5]

Mechanism of Action

This compound functions as an antimetabolite by competitively inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

The key steps in the mechanism of action are:

-

Cellular Uptake: this compound enters cells, with evidence suggesting transport via folate receptors.[6]

-

Enzyme Inhibition: Inside the cell, this compound binds to GARFT, preventing it from catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is a critical step in the purine synthesis pathway.

-

Purine Depletion: The inhibition of GARFT leads to a depletion of the intracellular pool of purine nucleotides (ATP and GTP).

-

Inhibition of DNA and RNA Synthesis: As purines are essential building blocks for DNA and RNA, their depletion halts nucleic acid synthesis.

-

Cell Cycle Arrest and Apoptosis: The inability to replicate DNA and synthesize RNA leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

Like other antifolates, this compound can be activated through polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS).[1] However, it exhibits less extensive polyglutamation compared to lometrexol, which may contribute to its different pharmacokinetic and toxicity profiles.[1][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Cytotoxicity

| Parameter | Value | Cell Line/System | Reference |

| GARFT Inhibition (Ki) | 6.5 nM | Human GARFT | [2] |

| Cytotoxicity (IC50) | 9.9 nM | CCRF-CEM (Human Leukemia) | [1][2] |

Table 2: Folate Receptor Binding Affinity

| Receptor Isoform | Ki (nM) | Reference |

| Human Folate Receptor α | 1.78 nM | [2] |

| Human Folate Receptor β | 18.2 nM | [2] |

Preclinical and Clinical Evaluation

Preclinical Studies

In vivo studies in murine tumor models have demonstrated the potent antitumor activity of this compound. It was shown to be more potent than lometrexol in inhibiting tumor growth in a C3H mammary murine tumor model and several tumor xenografts.[1] In mice bearing C3H mammary cancer cells, this compound achieved complete tumor growth inhibition at doses ranging from 3 mg/kg to 100 mg/kg administered intraperitoneally.[2] Excellent efficacy was also observed in several colon and pancreatic human tumor xenografts.[1]

Interestingly, research has also explored the potential of this compound in non-oncological indications. One study found that this compound was effective in a murine model of collagen-induced arthritis, suggesting its potential utility in the treatment of rheumatoid arthritis.[6]

Phase I Clinical Trial

A Phase I clinical trial of this compound was conducted in human patients with advanced solid tumors. The study evaluated the safety and pharmacology of a weekly dosing schedule combined with daily oral folic acid supplementation to mitigate toxicity.[5] Dose-limiting toxicities included delayed-onset hematologic, neurologic, and mucosal effects.[5] The pharmacokinetic analysis revealed dose linearity for AUC and Cmax, with low circulating levels of the drug persisting for over 200 hours.[5] Urinary excretion accounted for approximately 50% of the parent drug.[5] The study suggested a potential Phase II dose of 2 mg/m² per week for 3 weeks every 6 weeks with daily oral folate supplementation.[5]

Experimental Protocols

In Vitro GARFT Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against human GARFT.

Methodology:

-

Enzyme Preparation: Recombinant human GARFT is expressed and purified.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) at physiological pH containing necessary co-factors is prepared.

-

Substrate and Inhibitor Preparation: Stock solutions of the substrate (glycinamide ribonucleotide) and varying concentrations of this compound are prepared.

-

Enzyme Reaction: The enzymatic reaction is initiated by adding GARFT to the assay buffer containing the substrate and the inhibitor.

-

Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence resulting from the conversion of the substrate to the product.

-

Data Analysis: The initial reaction rates at different inhibitor concentrations are determined. The Ki is then calculated using appropriate enzyme kinetic models, such as the Michaelis-Menten equation with competitive inhibition.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a cancer cell line.

Methodology:

-

Cell Culture: CCRF-CEM human leukemia cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

-

Data Analysis: The absorbance or fluorescence readings are normalized to the untreated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

Caption: Inhibition of the De Novo Purine Biosynthesis Pathway by this compound.

Caption: Drug Development Workflow for this compound.

References

- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: this compound and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetic study of this compound: a specific inhibitor of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, antifolate via the folate receptor suppresses murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-body disposition and polyglutamate distribution of the GAR formyltransferase inhibitors this compound and lometrexol in mice: effect of low-folate diet - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Therapeutics: A Technical Guide to LY309887, a Potent Glycinamide Ribonucleotide Formyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LY309887, a second-generation folate analog antimetabolite that acts as a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). By targeting a crucial enzyme in the de novo purine biosynthesis pathway, this compound represents a significant advancement in the development of targeted cancer therapies. This document details the core mechanism of action, presents a comparative analysis with its predecessor Lometrexol, outlines detailed experimental protocols for its evaluation, and visualizes key biological and experimental workflows.

Introduction: The Rationale for Targeting GARFT in Oncology

Rapidly proliferating cancer cells have a high demand for nucleotides to sustain the synthesis of DNA and RNA.[1] The de novo purine biosynthesis pathway is a critical metabolic route for the production of adenosine and guanosine, the fundamental building blocks of nucleic acids. Glycinamide ribonucleotide formyltransferase (GARFT) is a key enzyme in this pathway, catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[2][3] Inhibition of GARFT leads to a depletion of intracellular purine pools, resulting in cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development.[2][4]

Lometrexol (also known as DDATHF) was the first specific and potent GARFT inhibitor to be investigated clinically.[3][5] While it demonstrated significant antitumor activity, its clinical utility was hampered by delayed and cumulative toxicities.[4][5] This prompted the development of this compound, a second-generation GARFT inhibitor designed to have a more favorable biochemical, pharmacological, and toxicological profile.[5][6]

Mechanism of Action: Disrupting Purine Synthesis

This compound exerts its cytotoxic effects by specifically inhibiting GARFT.[6] As a folate analog, it is actively transported into cancer cells. For full intracellular activity and retention, this compound requires polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS).[5] The resulting polyglutamated forms are more potent inhibitors of GARFT.[3]

By blocking the conversion of GAR to FGAR, this compound effectively halts the de novo purine synthesis pathway. This leads to a rapid and prolonged depletion of intracellular purine nucleotide pools (ATP and GTP).[2] The resulting purine deficiency inhibits DNA and RNA synthesis, causing cell cycle arrest in the S phase and ultimately inducing apoptosis in cancer cells.[2]

Quantitative Data: A Comparative Analysis

This compound was developed to improve upon the therapeutic profile of Lometrexol. The following tables summarize the key quantitative differences between these two GARFT inhibitors.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Lometrexol | This compound | Reference |

| GARFT Inhibition (Kᵢ) | ~58.5 nM | 6.5 nM | [5][6] |

| Cellular Potency (IC₅₀) in CCRF-CEM cells | 2.9 nM | 9.9 nM | [5][6] |

Note: The Kᵢ value for Lometrexol is estimated based on reports of this compound having 9-fold greater potency.[5][6]

Table 2: Pharmacological and Biochemical Properties

| Property | Lometrexol | This compound | Key Findings | Reference |

| Polyglutamylation | More extensive | Less extensive | Livers of mice accumulated fewer polyglutamates of this compound. | [5][6] |

| Folate Receptor α (FRα) Affinity | High | 6-fold lower than Lometrexol | Lometrexol's higher affinity for FRα may contribute to its toxicity. | [5][6] |

Table 3: Preclinical In Vivo Efficacy

| Tumor Model | Lometrexol Efficacy | This compound Efficacy | Comparative Outcome | Reference |

| C3H Mammary Murine Tumor | Potent | More potent | This compound showed greater tumor growth inhibition. | [5] |

| Colon Xenografts | Excellent | Excellent | Both compounds were highly effective. | [5] |

| Pancreatic Human Xenografts | Efficacious | Greater Efficacy | This compound demonstrated superior antitumor activity. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

GARFT Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on GARFT by measuring the rate of 5,8-dideaza-tetrahydrofolate production.[2]

Materials:

-

Purified human GARFTase enzyme

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

-

0.1 M HEPES buffer (pH 7.5)

-

This compound stock solution (in DMSO)

-

UV-transparent 96-well plate

-

Spectrophotometer plate reader

Procedure:

-

Prepare Reagent Mix: In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer (pH 7.5).[2]

-

Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C.[2]

-

Initiate Reaction: To start the assay, add 150 µL of 20 nM purified human GARFTase to each well. For a blank, add 150 µL of buffer without the enzyme.[2]

-

Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes using a plate reader.[2]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of GARFT inhibition for each this compound concentration relative to the no-inhibitor control and calculate the Kᵢ value.

Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines, such as CCRF-CEM.[1][5]

Materials:

-

CCRF-CEM human T-cell acute lymphoblastic leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed CCRF-CEM cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of RPMI-1640 medium.[5]

-

Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted inhibitor solutions to the respective wells. Include wells with DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Clinical Development and Future Perspectives

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors. These studies aimed to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound administered with folic acid supplementation to mitigate toxicity.

Representative Phase I Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase I dose-escalation trial of this compound.

Logical Development from Lometrexol to this compound

The development of this compound was a logical progression based on the clinical experience with Lometrexol.

Conclusion

This compound represents a refined approach to targeting the de novo purine biosynthesis pathway in cancer. Its enhanced potency against GARFT and altered pharmacological properties compared to Lometrexol underscore the potential for developing more effective and less toxic chemotherapeutic agents. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into this promising class of anticancer compounds and accelerating the development of novel cancer therapies.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: this compound and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY309887: A Technical Guide to a Second-Generation GARFT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY309887 is a potent, second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] Developed as an alternative to the first-generation inhibitor lometrexol, this compound exhibits a distinct biochemical and pharmacological profile, suggesting the potential for broad antitumor activity with a more favorable toxicity profile.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Inhibition of Purine Biosynthesis

This compound exerts its cytotoxic effects by targeting and inhibiting glycinamide ribonucleotide formyltransferase (GARFT). This enzyme catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), a critical step in the de novo synthesis of purines, which are essential building blocks for DNA and RNA. By blocking this pathway, this compound depletes the cellular pool of purines, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.

Below is a diagram illustrating the de novo purine biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data regarding its potency and efficacy. These findings are summarized in the tables below for easy comparison.

Table 1: In Vitro GARFT Inhibition and Cytotoxicity

| Parameter | This compound | Lometrexol | Reference |

| GARFT Inhibition (Ki) | 6.5 nM | ~58.5 nM | [1] |

| CCRF-CEM Cell Line (IC50) | 9.9 nM | 2.9 nM | [1] |

Table 2: Folate Receptor Binding Affinity (Ki)

| Receptor Isoform | This compound | Lometrexol | Reference |

| FR alpha | Higher Affinity | 6-fold Higher Affinity than this compound | [1] |

| FR beta | Lower Affinity | Lower Affinity | [1] |

| Selectivity (β Ki / α Ki) | 10.5 | 5.0 | [1] |

Table 3: In Vivo Antitumor Efficacy

| Tumor Model | Drug Administration | Observation | Reference |

| C3H Mammary Murine Tumor | Intraperitoneal injection | This compound was more potent than lometrexol at inhibiting tumor growth. | [1] |

| Colon Xenografts | Not Specified | Excellent efficacy achieved by both this compound and lometrexol. | [1] |

| Pancreatic Human Xenografts | Not Specified | This compound achieved greater efficacy than lometrexol. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide in-depth protocols for key experiments conducted with this compound.

GARFT Inhibition Assay (Spectrophotometric)

This assay quantifies the enzymatic activity of GARFT and its inhibition by this compound.

Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M HEPES, pH 7.5.

-

Substrates: Prepare stock solutions of glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (a stable analog of 10-formyl-tetrahydrofolate).

-

This compound: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.

-

Enzyme: Purified human GARFTase.

-

-

Reaction Setup (96-well UV-transparent plate):

-

To each well, add the assay buffer, GAR, and 10-formyl-5,8-dideazafolate to their final concentrations.

-

Add the various dilutions of this compound to the appropriate wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a specific concentration of purified GARFTase to each well.

-

Immediately begin measuring the increase in absorbance at 295 nm in kinetic mode using a spectrophotometer. The increase in absorbance corresponds to the formation of tetrahydrofolate.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Plot the initial rates against the different concentrations of this compound.

-

Determine the Ki (inhibition constant) value by fitting the data to an appropriate enzyme inhibition model.

-

In Vitro Cytotoxicity Assay (CCRF-CEM Human Leukemia Cell Line)

This assay determines the concentration of this compound required to inhibit the growth of the CCRF-CEM human leukemia cell line by 50% (IC50). A representative protocol using a standard MTT assay is described below.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture CCRF-CEM cells in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the drug dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-drug control.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment (MTT Assay):

-

Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.

-

In Vivo Antitumor Efficacy (C3H Mammary Murine Tumor Model)

This in vivo model assesses the ability of this compound to inhibit tumor growth in a murine model.

Workflow Diagram:

Detailed Protocol:

-

Animal Model and Tumor Implantation:

-

Utilize an appropriate mouse strain (e.g., C3H/HeN).

-

Subcutaneously implant a known number of C3H mammary carcinoma cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups, including a vehicle control group and one or more this compound dose groups.

-

-

Drug Administration and Monitoring:

-

Administer this compound intraperitoneally (i.p.) according to a predetermined dosing schedule (e.g., daily, every other day).

-

Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a specific duration.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and control groups to determine the extent of tumor growth inhibition.

-

Conclusion

The preclinical data for this compound demonstrate its potent and specific inhibition of GARFT, leading to significant in vitro cytotoxicity against leukemia cells and robust antitumor efficacy in various in vivo models. Its pharmacological profile, including its interaction with folate receptors, distinguishes it from the first-generation inhibitor lometrexol. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising anticancer agent. These studies underscore the potential of this compound as a valuable therapeutic candidate for the treatment of solid tumors.[1]

References

The Antitumor Activity of LY309887: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY309887 is a second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2] By targeting this pathway, this compound disrupts the synthesis of purine nucleotides, which are essential for DNA and RNA replication, thereby exhibiting potent antitumor activity.[3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, quantitative antitumor activity, and detailed experimental methodologies.

Mechanism of Action: Inhibition of Purine Biosynthesis

This compound exerts its cytotoxic effects by specifically inhibiting GARFT, which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a key step in the de novo purine synthesis pathway.[3][4] This inhibition leads to a depletion of the intracellular purine pool, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3]

Below is a diagram illustrating the de novo purine biosynthesis pathway and the point of inhibition by this compound.

Quantitative Antitumor Activity

The antitumor activity of this compound has been evaluated through both in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Inhibitory Activity

| Compound | Target | Assay Type | Value | Cell Line | Reference |

| This compound | GARFT | Enzyme Inhibition (Ki) | 6.5 nM | - | [2] |

| This compound | Cell Viability | Cytotoxicity (IC50) | 9.9 nM | CCRF-CEM (Human Leukemia) | [2] |

| Lometrexol | GARFT | Enzyme Inhibition (Ki) | 58.5 nM | - | [2] |

| Lometrexol | Cell Viability | Cytotoxicity (IC50) | 2.9 nM | CCRF-CEM (Human Leukemia) | [2] |

In Vivo Antitumor Efficacy

While specific tumor growth inhibition percentages are not consistently reported in the initial search results, the available data indicates significant in vivo activity.

| Tumor Model | Cancer Type | Dosing | Outcome | Reference |

| C3H Mammary Carcinoma | Murine Mammary | Intraperitoneal injections | More potent than lometrexol at inhibiting tumor growth.[2] | [2][5] |

| Human Colon Xenograft | Colon Cancer | Not Specified | Excellent efficacy observed.[2] | [2] |

| Human Pancreatic Xenograft | Pancreatic Cancer | Not Specified | Greater efficacy than lometrexol.[2] | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. The following sections outline the protocols for key experiments cited in the literature.

GARFT Enzyme Inhibition Assay

This assay spectrophotometrically measures the activity of purified GARFT and the inhibitory potential of compounds like this compound.

Protocol Details:

-

Reagent Preparation : Purified recombinant GARFT enzyme, glycinamide ribonucleotide (GAR), and the cofactor 10-formyl-5,8-dideazafolic acid are prepared in a suitable buffer (e.g., HEPES buffer, pH 7.5).[6] A series of concentrations of this compound are also prepared.

-

Assay Setup : The assay is typically performed in a 96-well plate or spectrophotometer cuvettes. All components except the enzyme are mixed.

-

Reaction Initiation : The reaction is initiated by the addition of the GARFT enzyme.

-

Data Acquisition : The increase in absorbance at 295 nm, corresponding to the formation of 5,8-dideazatetrahydrofolate, is monitored over time.[3]

-

Data Analysis : Initial reaction rates are calculated from the linear phase of the reaction. The Ki value is determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

Protocol Details:

-

Cell Seeding : CCRF-CEM cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay.[7]

-

Compound Treatment : A range of this compound concentrations are added to the wells. Control wells with untreated cells and vehicle controls are included.

-

Incubation : The plates are incubated for a period that allows for the assessment of cytotoxicity, typically 72 hours.[8]

-

MTT Addition and Incubation : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours to allow viable cells to reduce the MTT to formazan crystals.

-

Solubilization and Measurement : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Human Tumor Xenograft Studies

These studies involve the implantation of human tumor cells into immunodeficient mice to evaluate the antitumor efficacy of a compound in a more physiologically relevant setting.

Protocol Details:

-

Cell Implantation : Human tumor cells (e.g., from colon or pancreatic cancer cell lines) are suspended in a suitable medium, sometimes with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][9]

-

Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (length x width²) / 2.[1][10]

-

Treatment Administration : Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a specific dosing schedule. The control group receives a vehicle solution.[11]

-

Efficacy Evaluation : Tumor volumes and body weights are measured regularly throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Clinical Development

A Phase I clinical trial of this compound has been conducted in patients with advanced solid tumors. The study evaluated the safety, pharmacokinetics, and a recommended Phase II dose.

Phase I Trial Summary:

-

Dosing Schedule : Weekly administration with daily oral folic acid supplementation.[1]

-

Dose-Limiting Toxicities : Delayed onset hematologic, neurologic, and mucosal toxicities were observed.[1]

-

Pharmacokinetics : The area under the curve (AUC) and maximum concentration (Cmax) were dose-linear. The drug exhibited a long terminal half-life, with low levels persisting for over 200 hours. Approximately 50% of the parent drug was excreted in the urine.[1]

-

Recommended Phase II Dose : 2 mg/m² weekly for three weeks, repeated every six weeks, with daily oral folate supplementation was suggested for further evaluation.[1]

Conclusion

This compound is a potent and selective inhibitor of GARFT with demonstrated antitumor activity in a range of preclinical models. Its distinct pharmacological profile compared to the first-generation inhibitor, lometrexol, suggests the potential for a favorable therapeutic index. The results from the Phase I clinical trial have established a potential dosing regimen for further investigation in solid tumors. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound as a cancer therapeutic.

References

- 1. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: this compound and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The ability of nicotinamide to inhibit the growth of a C3H mouse mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 10. researchgate.net [researchgate.net]

- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY309887 in the Inhibition of de Novo Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY309887, a second-generation antifolate and a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). As a critical enzyme in the de novo purine biosynthesis pathway, GARFT represents a key target for anticancer therapeutics. This document details the mechanism of action of this compound, presenting its inhibitory activity in a comparative context with its predecessor, Lometrexol. Detailed experimental methodologies for key assays are provided, alongside structured quantitative data and visualizations of the pertinent biochemical pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: Targeting Purine Biosynthesis in Oncology

The de novo synthesis of purine nucleotides is a fundamental cellular process, essential for the creation of DNA and RNA. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleic acid precursors. Consequently, the enzymes involved in this pathway are attractive targets for the development of anticancer agents. Antifolates, which disrupt the function of folate-dependent enzymes, have long been a cornerstone of chemotherapy.

This compound (6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid) is a potent antifolate antimetabolite designed to specifically inhibit glycinamide ribonucleotide formyltransferase (GARFT). GARFT catalyzes the first of two folate-dependent steps in the de novo purine biosynthesis pathway. By inhibiting this enzyme, this compound leads to a depletion of the intracellular purine pool, resulting in the cessation of DNA and RNA synthesis, cell cycle arrest in the S phase, and ultimately, apoptosis of cancer cells.[1][2] This targeted mechanism of action offers a distinct advantage and a different resistance profile compared to other antifolates like methotrexate, which primarily inhibits dihydrofolate reductase (DHFR).[1]

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by acting as a tight-binding inhibitor of GARFT.[3] This enzyme is responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the formation of the purine ring.

Similar to other antifolates, this compound is actively transported into cells and undergoes polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). The polyglutamated forms of this compound are retained within the cell and are more potent inhibitors of GARFT.[1] However, this compound exhibits a lower rate of polyglutamation compared to Lometrexol, which may contribute to a different pharmacokinetic and toxicity profile.[3]

Signaling Pathway: De Novo Purine Biosynthesis

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the step catalyzed by GARFT and the inhibitory action of this compound.

Caption: Inhibition of GARFT by this compound in the de novo purine biosynthesis pathway.

Quantitative Data: In Vitro Activity

The inhibitory potency of this compound has been extensively characterized and compared to its predecessor, Lometrexol. The following tables summarize key quantitative data from enzymatic and cellular assays.

Table 1: GARFT Enzyme Inhibition

| Compound | Target Enzyme | Ki (nM) | Observation |

| This compound | Human GARFT | 6.5 | 9-fold more potent than Lometrexol[3] |

| Lometrexol | Human GARFT | ~58.5 | - |

Table 2: Folate Receptor (FR) Binding Affinity

| Compound | Receptor Isoform | Ki (nM) | Observation |

| This compound | FRα | 1.78 | Lometrexol has a 6-fold higher affinity for FRα[3] |

| FRβ | 18.2 | - | |

| Lometrexol | FRα | ~0.3 | - |

| FRβ | ~1.5 | - |

Table 3: Cellular Cytotoxicity

| Compound | Cell Line | IC50 (nM) | Cell Type |

| This compound | CCRF-CEM | 9.9 | Human T-cell leukemia[3] |

| Lometrexol | CCRF-CEM | 2.9 | Human T-cell leukemia[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established laboratory practices for the evaluation of GARFT inhibitors.

In Vitro GARFT Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against the GARFT enzyme.

Principle: The activity of GARFT is measured spectrophotometrically by monitoring the production of 5,8-dideazatetrahydrofolate at 295 nm.

Materials:

-

Recombinant human GARFT enzyme

-

Substrates: Glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

-

Inhibitor: this compound

-

Assay Buffer: 0.1 M HEPES, pH 7.5

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to a final volume of 150 µL:

-

30 µM GAR

-

5.4 µM 10-CHO-DDF

-

Varying concentrations of this compound

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 150 µL of 20 nM GARFT enzyme to each well.

-

Immediately shake the plate for 5 seconds.

-

Monitor the change in absorbance at 295 nm at 15-second intervals for 20 minutes.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the Ki value by fitting the initial rates against the inhibitor concentrations using appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.

Cellular Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

CCRF-CEM human T-cell leukemia cell line

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

96-well cell culture plate

-

Multi-well spectrophotometer

Procedure:

-

Culture CCRF-CEM cells in suspension, maintaining a cell density between 3 x 105 and 1 x 106 cells/mL.

-

Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include untreated control wells and vehicle control wells (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

In Situ GARFT Inhibition Assay

Objective: To measure the inhibition of GARFT within intact cells by quantifying the accumulation of a radiolabeled substrate.

Principle: Cells are incubated with [14C]glycine, a precursor that is incorporated into GAR. Inhibition of GARFT by this compound will lead to an accumulation of [14C]GAR, which can be separated from other radiolabeled metabolites and quantified. Azaserine, an inhibitor of a downstream enzyme, is often used to enhance the accumulation of FGAR, which in the context of GARFT inhibition, indirectly reflects the block at the GAR to FGAR conversion.

Materials:

-

Cancer cell line (e.g., CCRF-CEM)

-

Culture medium (folate-free RPMI 1640)

-

[14C(U)]glycine

-

This compound

-

Azaserine

-

Perchloric acid

-

Anion-exchange chromatography column (e.g., AG1-X8)

-

Elution buffers (e.g., formic acid gradients)

-

Scintillation counter

Procedure:

-

Seed cells in culture dishes and allow them to adhere or stabilize in suspension.

-

Replace the medium with fresh folate-free RPMI 1640 and incubate with varying concentrations of this compound for a predetermined period (e.g., 18 hours).

-

Add 10 µM azaserine to the culture medium.

-

Pulse the cells with [14C]glycine and incubate for a defined period (e.g., 60 minutes).

-

Terminate the incubation by washing the cells with ice-cold PBS.

-

Extract the intracellular metabolites by adding cold perchloric acid.

-

Centrifuge to pellet the protein and neutralize the supernatant.

-

Apply the supernatant to a pre-equilibrated anion-exchange column.

-

Elute the radiolabeled metabolites using a stepwise or linear gradient of formic acid.

-

Collect fractions and quantify the radioactivity in each fraction using a scintillation counter.

-

Identify the peak corresponding to [14C]GAR (or related precursors) and calculate its accumulation as a function of this compound concentration.

Experimental and Drug Development Workflow

The preclinical evaluation of a GARFT inhibitor like this compound follows a logical progression from initial compound screening to in vivo efficacy studies. The following diagram outlines a typical workflow.

Caption: Preclinical development workflow for a GARFT inhibitor like this compound.

Conclusion

This compound is a highly potent and specific inhibitor of GARFT, a key enzyme in the de novo purine biosynthesis pathway. Its distinct biochemical and pharmacological properties, including its high potency and altered polyglutamation profile compared to Lometrexol, underscore its potential as a valuable agent in cancer therapy. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working on the next generation of antifolates and other inhibitors of nucleotide synthesis. The continued investigation into the clinical application of GARFT inhibitors is warranted, with the potential to offer new therapeutic options for a range of solid tumors.

References

An In-depth Technical Guide to the Pharmacology of LY309887

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY309887 is a second-generation antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By selectively targeting this pathway, this compound disrupts the production of essential purine nucleotides, leading to cellular ATP depletion, cell cycle arrest, and potent antitumor activity. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and detailed experimental methodologies for its evaluation.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), the enzyme responsible for the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR) in the de novo purine synthesis pathway. This inhibition blocks the synthesis of inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The subsequent depletion of purine nucleotides, particularly ATP, leads to a cascade of cellular events including cell cycle arrest and growth inhibition.[1]

Signaling Pathway of De Novo Purine Synthesis Inhibition by this compound

The following diagram illustrates the central role of GARFT in the de novo purine synthesis pathway and the point of inhibition by this compound.

Cellular Consequences of GARFT Inhibition

The inhibition of GARFT by this compound sets off a chain of events within the cell, ultimately leading to cytostasis and cytotoxicity.

Quantitative Data

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of GARFT and significant cytotoxic activity against various cancer cell lines. A comparison with the first-generation GARFT inhibitor, lometrexol, is provided for context.

| Parameter | This compound | Lometrexol | Reference |

| GARFT Inhibition (Ki) | 6.5 nM | ~58.5 nM | [2] |

| CCRF-CEM IC50 | 9.9 nM | 2.9 nM | [2] |

Folate Receptor Affinity

This compound exhibits selectivity for the alpha isoform of the folate receptor (FRα).

| Parameter | This compound | Lometrexol | Reference |

| FRα Affinity | Higher than FRβ | Higher than FRβ | [2] |

| FRβ/FRα Ki Ratio | 10.5 | 5.0 | [2] |

Pharmacokinetic Parameters (Phase I Clinical Trial)

A Phase I clinical trial in humans provided the following pharmacokinetic insights.

| Parameter | Value | Details | Reference |

| Dose Linearity | Linear | Observed for AUC and Cmax in the 0.5-4 mg/m² dose range. | [3] |

| Persistence | > 200 hours | Low circulating levels of the drug were detected for over 200 hours. | [3] |

| Urinary Excretion | ~50% | Highly variable urinary excretion of the parent drug, near maximal within 24 hours. | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacology of this compound.

GARFT Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of purified GARFT and its inhibition by compounds like this compound.

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer (0.1 M HEPES, pH 7.5) to achieve a range of desired concentrations.

-

Reaction Mixture: In a UV-transparent 96-well plate, combine 30 µM of glycinamide ribonucleotide (GAR), 5.4 µM of 10-formyl-5,8-dideazafolate, and varying concentrations of this compound in a final volume of 150 µL per well.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 150 µL of 20 nM purified human GARFTase to each well.

-

Measurement: Immediately measure the increase in absorbance at 295 nm in kinetic mode for 10-20 minutes at 37°C using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Plot the initial rates against the inhibitor concentrations to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., CCRF-CEM) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the this compound concentration to determine the IC50 value.[1]

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.

Procedure:

-

Cell Culture and Implantation: Culture human tumor cells (e.g., C3H mammary tumor cells, or colon or pancreatic cancer xenografts) in vitro. Harvest and subcutaneously inject the cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[2][5]

-

Tumor Growth and Grouping: Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.

-

Drug Administration: Administer this compound at various doses and schedules (e.g., intraperitoneally). The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight and overall health of the mice as indicators of toxicity.

-

Data Analysis: At the end of the study, compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.

Conclusion

This compound is a potent and selective inhibitor of GARFT with a distinct pharmacological profile compared to its predecessor, lometrexol. Its mechanism of action, centered on the disruption of de novo purine synthesis, leads to significant antitumor activity in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other GARFT inhibitors. Further research into its clinical efficacy and potential combination therapies is warranted.

References

- 1. Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: this compound and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacokinetic study of this compound: a specific inhibitor of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Whole-body disposition and polyglutamate distribution of the GAR formyltransferase inhibitors this compound and lometrexol in mice: effect of low-folate diet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LY309887 for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on LY309887, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), for the treatment of rheumatoid arthritis (RA). This document details the mechanism of action, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action

This compound is an antifolate agent that targets the de novo purine biosynthesis pathway. Its primary mechanism of action involves the potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in this pathway.[1] By blocking GARFT, this compound depletes the intracellular pool of purines, which are critical for the proliferation of rapidly dividing cells, including activated immune cells involved in the pathogenesis of rheumatoid arthritis.[2][3]

Furthermore, this compound exhibits a high affinity for folate receptors, particularly folate receptor-β (FR-β), which is overexpressed on activated macrophages found in the synovial tissue of RA patients.[4][5] This targeted delivery to activated macrophages is a key feature of its potential therapeutic efficacy and selectivity.[6][7] The uptake of this compound by these cells leads to a localized inhibition of purine synthesis, thereby suppressing their inflammatory functions.

Signaling Pathway and Cellular Consequences of this compound

The anti-inflammatory effects of this compound in rheumatoid arthritis are a direct consequence of its targeted inhibition of de novo purine synthesis in activated immune cells. The following diagram illustrates the proposed signaling pathway and cellular outcomes.

References

- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: this compound and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Folate receptor-β in activated macrophages: ligand binding and receptor recycling kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A folate receptor beta-specific human monoclonal antibody recognizes activated macrophage of rheumatoid patients and mediates antibody-dependent cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of LY309887: A Second-Generation GARFT Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY309887, also known as 6R-2',5'-thienyl-5,10-dideazatetrahydrofolic acid, emerged as a potent second-generation inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1] This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. It details the biochemical and cellular pharmacology of the compound, including its superior potency and distinct pharmacological profile compared to its predecessor, lometrexol.[1] This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its mechanism and experimental workflows to serve as a valuable resource for researchers in oncology and drug development.

Introduction: The Rationale for a Second-Generation GARFT Inhibitor

The antifolates represent a cornerstone class of antimetabolites in cancer therapy, disrupting metabolic pathways essential for cell proliferation.[2] The first-generation GARFT inhibitor, lometrexol, demonstrated clinical potential by targeting the de novo purine synthesis pathway. However, its clinical progression was hampered by unexpected delayed and cumulative toxicities.[1] This prompted the search for a second-generation inhibitor with an improved therapeutic index, leading to the development of this compound.[1] The primary objective was to identify a compound with enhanced potency, a more favorable pharmacokinetic profile, and reduced toxicity.[1]

Mechanism of Action: Targeting De Novo Purine Biosynthesis

This compound exerts its cytotoxic effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), the enzyme responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR) in the de novo purine biosynthesis pathway.[1][3] This inhibition depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of tumor growth.[4]

The De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines is a multi-step enzymatic pathway that constructs the purine ring from basic precursors. GARFT catalyzes a crucial step in this pathway.

Caption: The de novo purine biosynthesis pathway and the site of inhibition by this compound.

Quantitative Pharmacological Data

This compound demonstrated significant improvements in potency and selectivity over lometrexol in preclinical studies. The following tables summarize the key quantitative data.

| Compound | Target | Ki (nM) | Reference |

| This compound | GARFT | 6.5 | [1] |

| Lometrexol | GARFT | 58.5 (calculated from 9-fold less potency than this compound) | [1] |

| Table 1: Inhibitory Potency against GARFT. |

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | CCRF-CEM | 9.9 | [1] |

| Lometrexol | CCRF-CEM | 2.9 | [1] |

| Table 2: In Vitro Cytotoxicity. |

| Compound | Folate Receptor Isoform | Affinity (Ki) | Selectivity (β/α) | Reference |

| This compound | FRα | Higher than FRβ | 10.5 | [1] |

| Lometrexol | FRα | 6-fold higher than this compound | 5.0 | [1] |

| Table 3: Folate Receptor Binding Affinity and Selectivity. |

Key Preclinical Experiments and Methodologies

GARFT Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against the GARFT enzyme.

Methodology: A spectrophotometric assay was utilized to measure GARFT activity.[5]

-

Enzyme Source: Purified recombinant human GARFT.

-

Substrates: Glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (a stable analog of the natural cofactor).[5]

-

Assay Principle: The enzymatic reaction leads to the production of 5,8-dideazafolate, which can be monitored by an increase in absorbance at 295 nm.[5]

-

Procedure:

-

A reaction mixture containing GAR, 10-formyl-5,8-dideazafolate, and varying concentrations of this compound in a suitable buffer (e.g., HEPES) is prepared in a UV-transparent 96-well plate.[5]

-

The plate is pre-incubated at 37°C.

-

The reaction is initiated by the addition of purified GARFT enzyme.[5]

-

The increase in absorbance at 295 nm is measured over time using a spectrophotometer.

-

Initial reaction rates are calculated and plotted against the inhibitor concentration to determine the Ki value.

-

Caption: Workflow for the GARFT inhibition assay.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology: A cell viability assay was performed using the human T-cell leukemia cell line, CCRF-CEM.[1]

-

Cell Line: CCRF-CEM.

-

Assay Principle: Measurement of cell proliferation or viability after a defined period of drug exposure.

-

Procedure:

-

CCRF-CEM cells are seeded in multi-well plates and allowed to acclimate.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.

-

The absorbance is read using a plate reader, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

-

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the antitumor activity of this compound in animal models.

Methodology: Human tumor xenograft models in immunocompromised mice were utilized.[1]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Models: Subcutaneous implantation of human tumor cells (e.g., colon or pancreatic xenografts).[1]

-

Procedure:

-